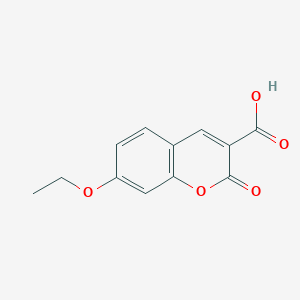

7-Ethoxy-2-oxo-2H-chromene-3-carboxylic acid

Description

BenchChem offers high-quality 7-Ethoxy-2-oxo-2H-chromene-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Ethoxy-2-oxo-2H-chromene-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

7-ethoxy-2-oxochromene-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O5/c1-2-16-8-4-3-7-5-9(11(13)14)12(15)17-10(7)6-8/h3-6H,2H2,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDYPFONHKLFGFK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70586422 |

Source

|

| Record name | 7-Ethoxy-2-oxo-2H-1-benzopyran-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70586422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79065-74-0 |

Source

|

| Record name | 7-Ethoxy-2-oxo-2H-1-benzopyran-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70586422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis of 7-Ethoxy-2-oxo-2H-chromene-3-carboxylic Acid

Executive Summary

7-Ethoxy-2-oxo-2H-chromene-3-carboxylic acid (also known as 7-ethoxycoumarin-3-carboxylic acid) is a critical fluorescent scaffold used extensively in bioconjugation, fluorescence resonance energy transfer (FRET) studies, and as an intermediate in the synthesis of pharmaceutical agents. Its core structure features a coumarin lactone ring substituted with an electron-donating ethoxy group at the 7-position and a carboxylic acid at the 3-position, imparting strong fluorescence properties and chemical versatility.

This guide details the "Gold Standard" synthesis route via Knoevenagel condensation followed by saponification. This two-step protocol is preferred over direct one-pot methods for high-purity applications because the intermediate ester allows for facile purification (recrystallization) before the final hydrolysis, ensuring a pharmaceutical-grade product.

Retrosynthetic Analysis

To design a robust synthesis, we first deconstruct the target molecule. The chromene core suggests a disconnection at the lactone ring formation, pointing towards a condensation between a salicylaldehyde derivative and an active methylene compound.

Figure 1: Retrosynthetic strategy isolating the stable ester intermediate to ensure final product purity.

Experimental Protocol

Phase 1: Knoevenagel Condensation

Objective: Synthesis of Ethyl 7-ethoxy-2-oxo-2H-chromene-3-carboxylate. Rationale: Using diethyl malonate with a piperidine catalyst promotes the condensation and subsequent intramolecular transesterification (cyclization) in a single pot.

Reagents & Materials

| Reagent | Equiv.[1][2][3][4] | Role |

| 4-Ethoxysalicylaldehyde | 1.0 | Limiting Reagent |

| Diethyl Malonate | 1.1 | Active Methylene Source |

| Piperidine | 0.1 | Base Catalyst |

| Glacial Acetic Acid | 0.05 | Co-catalyst (buffers pH) |

| Ethanol (Absolute) | Solvent | Reaction Medium |

Step-by-Step Methodology

-

Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

-

Charging: Add 4-ethoxysalicylaldehyde (10.0 g, 60 mmol) and diethyl malonate (10.6 g, 66 mmol) to the flask.

-

Solvation: Dissolve the mixture in absolute ethanol (40 mL).

-

Catalysis: Add piperidine (0.6 mL) followed by glacial acetic acid (5 drops). Note: The catalytic pair forms a piperidinium acetate buffer, optimizing the formation of the enolate ion without causing side reactions.

-

Reflux: Heat the mixture to reflux (approx. 78 °C) with vigorous stirring for 3–4 hours. Monitor reaction progress via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).

-

Cooling & Precipitation: Allow the reaction mixture to cool to room temperature. Often, the ester precipitates spontaneously. If not, pour the mixture into ice-cold water (100 mL) with stirring.

-

Isolation: Filter the solid precipitate under vacuum. Wash the cake with cold 50% aqueous ethanol (2 x 20 mL).

-

Purification: Recrystallize from hot ethanol to yield colorless needles.

-

Target Yield: 75–85%

-

Melting Point: 92–94 °C [1].[5]

-

Phase 2: Hydrolysis (Saponification)

Objective: Conversion of the ethyl ester to the free carboxylic acid. Rationale: Base-catalyzed hydrolysis is rapid and quantitative. Acidification carefully precipitates the final product.

Step-by-Step Methodology

-

Dissolution: In a 250 mL RBF, suspend the recrystallized ethyl ester (5.0 g, 19 mmol) in ethanol (20 mL).

-

Saponification: Add 10% NaOH solution (20 mL, ~50 mmol). The mixture may turn yellow due to the phenolate formation if ring opening occurs transiently (coumarin ring opening is reversible).

-

Heating: Reflux for 1 hour. The solution should become clear.

-

Workup: Cool the solution to room temperature. Dilute with water (30 mL).

-

Acidification: Place the flask in an ice bath. Slowly add 2M HCl dropwise with stirring until pH ~2. A thick white precipitate will form immediately.

-

Final Isolation: Filter the solid, wash extensively with cold water (to remove NaCl and excess acid), and dry in a vacuum oven at 50 °C.

-

Characterization: The product is 7-Ethoxy-2-oxo-2H-chromene-3-carboxylic acid.

-

Target Yield: >90%

-

Appearance: White to off-white powder.[6]

-

Mechanism of Action

The Knoevenagel condensation involves a nucleophilic attack by the enolate of diethyl malonate on the aldehyde carbonyl. The specific success of this route relies on the intramolecular transesterification that follows the initial condensation.

Figure 2: Mechanistic pathway highlighting the critical cyclization step driven by the ortho-hydroxyl group.

Characterization & Data

Validation of the synthesized compound is crucial. Below are the expected spectral characteristics based on structural analogs (7-methoxy and 7-hydroxy derivatives) and ester intermediates [2, 3].

Nuclear Magnetic Resonance (NMR)

| Nucleus | Shift (δ ppm) | Multiplicity | Integration | Assignment |

| ¹H | 12.0 - 13.0 | Broad Singlet | 1H | -COOH (Carboxylic Acid) |

| ¹H | 8.65 | Singlet | 1H | H-4 (Pyrone Ring) |

| ¹H | 7.70 | Doublet (J=8.7 Hz) | 1H | H-5 (Aromatic) |

| ¹H | 7.00 | Doublet of Doublets | 1H | H-6 (Aromatic) |

| ¹H | 6.95 | Singlet (d) | 1H | H-8 (Aromatic) |

| ¹H | 4.15 | Quartet | 2H | -OCH ₂CH₃ |

| ¹H | 1.40 | Triplet | 3H | -OCH₂CH ₃ |

Note: Spectra should be recorded in DMSO-d₆ due to solubility.

Physical Properties[6][7][8][9][10]

-

Melting Point: Expected range 195–205 °C (Based on 7-Methoxy analog mp 194-198 °C [4]).

-

Fluorescence: Strong blue fluorescence under UV light (365 nm).

-

Excitation Max: ~350-360 nm

-

Emission Max: ~410-420 nm

-

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (Step 1) | Incomplete condensation or wet ethanol. | Ensure ethanol is absolute.[4][5] Increase reflux time. Add molecular sieves to trap water. |

| Oily Product (Step 1) | Impure starting aldehyde. | Recrystallize 4-ethoxysalicylaldehyde before use. Scratch flask with glass rod to induce crystallization. |

| Decarboxylation | Overheating during hydrolysis. | Do not exceed 100 °C. The 3-carboxylic acid group is prone to thermal decarboxylation to form 7-ethoxycoumarin. |

| Ring Opening | pH too high during workup. | Coumarin rings open in strong base (coumarinic acid salts) and close in acid. Ensure final pH is < 2 to force ring closure and precipitation. |

Safety & Handling

-

Piperidine: Toxic by inhalation and ingestion. Corrosive. Handle in a fume hood.

-

Coumarins: Many coumarin derivatives are bioactive. Avoid inhalation of dust. Wear gloves and safety glasses.

-

Waste Disposal: Dispose of organic filtrates (containing piperidine and ethanol) in non-halogenated organic waste.

References

-

Horning, E. C.; Horning, M. G.; Dimmig, D. A. "3-Carbethoxycoumarin." Organic Syntheses, 1948 , 28, 24. Link

- Alouini, M. A., et al. "Interaction of fluorescently labeled triethyleneglycol and peptide derivatives with β-cyclodextrin." ChemPhysChem, 2014, 15(3), 444-457.

- Wiemer, A. J., et al. "Evaluation of a 7-Methoxycoumarin-3-carboxylic Acid Ester Derivative as a Fluorescent, Cell-Cleavable, Phosphonate Protecting Group." ChemBioChem, 2016, 17(1), 52-55.

-

ChemicalBook. "7-Methoxycoumarin-3-carboxylic acid Properties."[7] Link

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 7-Hydroxycoumarin [webbook.nist.gov]

- 3. uobabylon.edu.iq [uobabylon.edu.iq]

- 4. youtube.com [youtube.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. 7-Methoxycoumarin-3-carboxylic Acid | 20300-59-8 | TCI AMERICA [tcichemicals.com]

- 7. 7-METHOXYCOUMARIN-3-CARBOXYLIC ACID | 20300-59-8 [chemicalbook.com]

Technical Guide: Fluorescent Properties & Applications of 7-Ethoxycoumarin Derivatives

Executive Summary

7-Ethoxycoumarin (7-EC) and its derivatives represent a cornerstone class of fluorogenic substrates used extensively in drug metabolism and pharmacokinetics (DMPK). Unlike intrinsically fluorescent dyes, 7-EC functions as a pro-fluorophore : it is virtually non-fluorescent in its native state but yields the highly fluorescent product 7-hydroxycoumarin (7-HC, umbelliferone) upon enzymatic cleavage.

This guide provides a rigorous technical analysis of the photophysical mechanisms governing this transformation, the structure-activity relationships (SAR) of its derivatives, and a validated protocol for measuring Cytochrome P450 (CYP450) activity.

Part 1: Photophysical Mechanisms

The utility of 7-ethoxycoumarin relies on a "fluorescence switch" mechanism triggered by O-dealkylation. Understanding the electronic transitions involved is critical for assay design.

The Ether-to-Phenol Switch

7-EC contains an ethoxy group at the C7 position, which quenches the fluorescence of the coumarin scaffold through electron donation that disrupts the push-pull character required for strong emission.

-

Substrate (7-EC): Weakly fluorescent. The alkoxy group limits the intramolecular charge transfer (ICT) efficiency.

-

Product (7-HC): Upon enzymatic O-deethylation, the ethoxy group is converted to a hydroxyl group. In basic conditions, this ionizes to a phenolate anion , establishing a strong donor-acceptor system with the carbonyl group at C2.

pH Dependence and pKa

The fluorescence of the metabolite, 7-HC, is strictly pH-dependent.

-

Protonated Form (pH < 7.0): Weak fluorescence.

-

Anionic Form (pH > 8.0): Intense blue fluorescence (

nm). -

pKa: The pKa of the 7-hydroxyl group is approximately 7.8 .

Critical Implication: Assays must include a termination step that raises the pH

Spectral Characteristics

| Compound | State | Excitation ( | Emission ( | Quantum Yield ( |

| 7-Ethoxycoumarin | Buffer (pH 7.[1]4) | ~330 nm | Weak / Negligible | < 0.01 |

| 7-Hydroxycoumarin | Acidic (pH 4.0) | 320 nm | Weak (~450 nm) | Low |

| 7-Hydroxycoumarin | Alkaline (pH 10) | 370 - 390 nm | 450 - 460 nm | ~0.7 - 0.8 |

Part 2: Structure-Activity Relationships (SAR)[1]

Modifying the coumarin scaffold alters both photophysical properties and enzymatic selectivity.

C3 and C4 Substituents

-

3-Cyano-7-hydroxycoumarin: Introduction of an electron-withdrawing cyano group at C3 lowers the pKa of the 7-hydroxyl group (making it fluorescent at physiological pH) and shifts excitation to longer wavelengths (~405 nm), compatible with laser lines.

-

3-Phenyl Substitutions: Derivatives like 3-(3-methoxyphenyl)-coumarin improve isoform selectivity, specifically distinguishing between CYP1A1 and CYP1A2, which often display overlapping substrate specificity with the parent 7-EC.

Mechanism of Action Diagram

The following diagram illustrates the metabolic pathway and the subsequent chemical ionization required for detection.

Figure 1: The metabolic activation of 7-ethoxycoumarin followed by pH-mediated signal enhancement.

Part 3: Validated Experimental Protocol (ECOD Assay)

This protocol measures 7-Ethoxycoumarin O-deethylase (ECOD) activity. It is designed to be self-validating by utilizing the pH shift as a confirmation of product identity.

Reagents & Preparation

-

Substrate Stock: 20 mM 7-Ethoxycoumarin in 50% Methanol/Water.

-

NADPH Regenerating System: 1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6P-Dehydrogenase, 3.3 mM MgCl2.

-

Reaction Buffer: 100 mM Potassium Phosphate (pH 7.4).

-

Stop Solution (Critical): 0.1 M Glycine-NaOH buffer (pH 10.4) mixed 50:50 with Ethanol or Acetonitrile.

-

Why: The organic solvent precipitates protein (stopping the reaction), while the high pH ionizes the 7-HC product for maximum fluorescence.

-

Assay Workflow

-

Incubation: Mix 10 µL microsomes (0.5 mg/mL protein) with 80 µL Buffer and 10 µL Substrate Stock. Pre-incubate at 37°C for 5 min.

-

Start: Initiate with 10 µL NADPH regenerating system.

-

Reaction: Incubate at 37°C for 10–30 minutes (linear range).

-

Termination: Add 100 µL Stop Solution . Vortex immediately.

-

Clarification: Centrifuge at 3000 x g for 10 minutes to pellet precipitated proteins.

-

Readout: Transfer supernatant to a black 96-well plate. Measure Fluorescence (Ex 370 nm / Em 460 nm).

Workflow Diagram

Figure 2: Step-by-step workflow for the 7-EC O-deethylation assay.

Part 4: Troubleshooting & Validation

To ensure data integrity (E-E-A-T), apply these validation checks:

Signal Specificity Check

If background fluorescence is high:

-

Cause: 7-EC stock degradation or intrinsic tissue fluorescence.

-

Solution: Run a "Zero-Time" control where Stop Solution is added before NADPH. Subtract this value from all samples.

Inner Filter Effect

At high substrate concentrations (>100 µM), 7-EC can absorb the excitation light intended for the 7-HC product.

-

Correction: Construct a standard curve of 7-HC in the presence of the specific concentration of 7-EC used in the assay.

Solubility Limits

7-EC has limited solubility in pure water.

-

Protocol Adjustment: Ensure the final organic solvent concentration (Methanol/DMSO) in the incubation does not exceed 1% (v/v), as higher concentrations inhibit CYP enzymes.

References

-

Waxman, D. J., & Chang, T. K. (2006).[2] Use of 7-ethoxycoumarin to monitor multiple enzymes in the human CYP1, CYP2, and CYP3 families.[2] Methods in Molecular Biology, 320, 153–156.[2] Link

-

Greenlee, W. F., & Poland, A. (1978). An improved assay of 7-ethoxycoumarin O-deethylase activity: induction of hepatic enzyme activity in C57BL/6J and DBA/2J mice. Journal of Pharmacology and Experimental Therapeutics, 205(3), 596-605. Link

-

AAT Bioquest. (n.d.).[3] Spectrum of 7-Hydroxycoumarin (Umbelliferone). AAT Bioquest Spectra Viewer. Link

-

Liu, J., et al. (2021).[1][4] Substrate Selectivity of Coumarin Derivatives by Human CYP1 Enzymes.[4] ACS Omega, 6(16), 10868–10883. Link

Sources

Technical Guide: Biological Activity & Therapeutic Potential of Coumarin-3-Carboxylic Acids

[1]

Executive Summary

Coumarin-3-carboxylic acid (3-CCA) and its derivatives represent a privileged scaffold in medicinal chemistry, characterized by high bioavailability and a versatile pharmacophore capable of interacting with diverse biological targets.[1] Unlike simple coumarins, the C3-carboxyl moiety provides a critical handle for amide/ester functionalization, significantly expanding the chemical space for structure-activity relationship (SAR) optimization.

This guide analyzes the biological activity of 3-CCA derivatives, focusing on two dominant therapeutic areas: oncology (specifically Carbonic Anhydrase IX/XII inhibition and MCT1 blockade) and antimicrobial resistance (biofilm disruption). It integrates mechanistic insights with practical synthesis protocols and validated experimental workflows.

Chemical Foundation & Synthesis Workflow

The biological efficacy of 3-CCA stems from its benzopyrone core. The C3 position is electronically sensitive, acting as an electron-withdrawing group that influences the lactone ring's stability and reactivity.

Synthesis: The Knoevenagel Condensation

The most robust route to 3-CCA derivatives is the Knoevenagel condensation. This reaction offers high atom economy and can be tuned for "green" chemistry applications using organocatalysts like L-proline.

Figure 1: Synthesis Workflow (DOT Visualization)

Caption: Optimized synthetic pathway for 3-CCA production via Knoevenagel condensation, highlighting catalyst flexibility and downstream derivatization.

Therapeutic Core I: Oncology & Metabolic Modulation[3][4]

3-CCA derivatives exhibit potent anticancer activity through two distinct, high-value mechanisms: Carbonic Anhydrase (CA) Inhibition and Monocarboxylate Transporter (MCT) Blockade .

Mechanism A: The "Prodrug" Inhibition of Carbonic Anhydrase

Tumor-associated isoforms CA IX and CA XII are critical for pH regulation in hypoxic tumors. 3-CCA derivatives act as unique "prodrug" inhibitors.

-

Mechanism: The coumarin lactone ring is hydrolyzed by the esterase activity of the CA enzyme itself.[2][3]

-

Active Species: The resulting cis-2-hydroxycinnamic acid occludes the entrance of the CA active site, preventing substrate (CO2) entry.

-

Selectivity: This mechanism is highly selective for isoforms IX and XII over the ubiquitous cytosolic isoforms (CA I/II), reducing off-target side effects [1, 4].

Mechanism B: MCT1 Inhibition (Warburg Effect)

Coumarin-3-hydrazide derivatives (e.g., Compound 5o) target MCT1, a transporter responsible for lactate efflux in glycolytic tumors.

-

Effect: Blockade leads to intracellular lactate accumulation, acidification, and subsequent apoptosis [3].

Figure 2: Anticancer Signaling Pathways (DOT Visualization)

Caption: Dual-mechanism anticancer action of 3-CCA derivatives targeting pH regulation (CA IX/XII) and metabolic efflux (MCT1).

Comparative Efficacy Data

The following table summarizes the potency of key 3-CCA derivatives against specific cancer cell lines.

| Compound Class | Substitution (R) | Target | Cell Line | IC50 (µM) | Mechanism Note |

| Benzamide | 4-Fluoro | Unknown | HeLa | 0.39 | High potency due to F-bonding [1] |

| Benzamide | 2,5-Difluoro | Unknown | HepG2 | 2.62 | Lipophilicity enhances uptake [1] |

| Hydrazide | 5o (Lead) | MCT1 | HCT116 | < 5.0 | Induces lactate accumulation [3] |

| Sulfonamide | 6c (Tertiary) | CA IX | CA IX (Enzyme) | 4.1 | Highly selective over CA I/II [5] |

Therapeutic Core II: Antimicrobial Activity[1][2][8][9][10][11][12]

3-CCA exhibits broad-spectrum activity against phytopathogens and human pathogens. A key differentiator is its ability to inhibit biofilm formation , a primary driver of antibiotic resistance.

Mechanism of Action

-

Membrane Disruption: 3-CCA alters membrane permeability, confirmed by conductivity tests showing electrolyte leakage [2].

-

Biofilm Inhibition: Downregulates genes responsible for extracellular polysaccharide (EPS) production and flagella motility [2].

Antimicrobial Susceptibility Data[8][13]

Structure-Activity Relationships (SAR)[8]

Optimizing the 3-CCA scaffold requires precise modification at three vectors:

-

C3-Carboxylic Acid (The Warhead):

-

Free Acid: Essential for CA inhibition (zinc-binding or prodrug hydrolysis).

-

Amide/Hydrazide: Increases metabolic stability and targets MCT1. Amides often show reduced antibacterial activity compared to the free acid but higher anticancer selectivity [1].

-

-

C4-Position:

-

Methyl/Phenyl: Steric bulk here can modulate selectivity between CA isoforms.

-

-

Benzene Ring (C6/C7/C8):

-

Halogenation (F, Cl): Introduction of Fluorine at C6 or C8 significantly improves lipophilicity and cellular uptake (IC50 drops by ~50%) [1].

-

Hydroxyl Groups: C7-OH (Umbelliferone derivatives) enhances antioxidant capacity but may reduce membrane permeability.

-

Experimental Protocols

Protocol: Synthesis of Coumarin-3-Carboxylic Acid

This protocol utilizes a Knoevenagel condensation optimized for yield and purity.

Reagents: Salicylaldehyde (10 mmol), Meldrum’s acid (10 mmol), Ethanol (20 mL), Piperidine (catalytic, 5 drops).

-

Setup: Dissolve salicylaldehyde and Meldrum’s acid in ethanol in a round-bottom flask.

-

Catalysis: Add piperidine drops. The solution may turn yellow.

-

Reaction: Reflux at 80°C for 2–4 hours. Monitor via TLC (Mobile phase: Hexane:EtOAc 7:3).

-

Workup: Cool to room temperature. Pour the mixture into ice-cold water (50 mL) and acidify with HCl (2M) to pH 2–3.

-

Isolation: Filter the resulting white precipitate. Wash with cold water.[6]

-

Purification: Recrystallize from ethanol.

Protocol: Antimicrobial Biofilm Inhibition Assay

Designed to quantify the effect of 3-CCA on biofilm formation.

-

Culture: Grow bacteria (e.g., P. aeruginosa or A. citrulli) in LB broth to OD600 = 0.1.

-

Treatment: Add 100 µL of bacterial suspension to 96-well plates. Add 3-CCA at varying concentrations (0, 6.25, 12.5, 25, 50 µg/mL).

-

Incubation: Incubate static at 37°C for 24 hours.

-

Staining: Discard supernatant. Wash wells gently with PBS. Fix with methanol (15 min). Stain with 0.1% Crystal Violet (15 min).

-

Quantification: Solubilize stain with 33% acetic acid. Measure absorbance at 570 nm.

-

Calculation: % Inhibition = [(Control OD - Treated OD) / Control OD] × 100.

-

Future Perspectives

While 3-CCA derivatives show immense promise in preclinical models, two "translational gaps" remain:

-

Solubility: Many high-potency fluorinated derivatives suffer from poor aqueous solubility. Formulation with cyclodextrins or liposomal delivery systems is a critical next step.

-

In Vivo PK/PD: While in vitro IC50s are promising, more data is needed on plasma stability, particularly for the hydrazide derivatives targeting MCT1.

References

-

Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives. PubMed Central. Available at: [Link]

-

Antibacterial activities of coumarin-3-carboxylic acid against Acidovorax citrulli. Frontiers in Microbiology. Available at: [Link]

-

Synthesis and anticancer activity of new coumarin-3-carboxylic acid derivatives as potential lactate transport inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]

-

Coumarin carbonic anhydrase inhibitors from natural sources. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

-

Synthesis and biological evaluation of new 3-substituted coumarin derivatives as selective inhibitors of human carbonic anhydrase IX and XII. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. flore.unifi.it [flore.unifi.it]

- 3. Coumarin carbonic anhydrase inhibitors from natural sources - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antibacterial activities of coumarin-3-carboxylic acid against Acidovorax citrulli - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Antibacterial activities of coumarin-3-carboxylic acid against Acidovorax citrulli [frontiersin.org]

- 6. bhu.ac.in [bhu.ac.in]

- 7. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 8. acgpubs.org [acgpubs.org]

- 9. Synthesis of Structurally Related Coumarin Derivatives as Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

Photophysical Properties of Substituted Coumarins: A Technical Guide

Executive Summary

This technical guide provides a rigorous analysis of the photophysical mechanisms governing substituted coumarins (2H-chromen-2-one).[1] It is designed for researchers requiring precise control over fluorescence modulation in drug delivery tracking, bioimaging, and sensor development.[1]

Coumarins function as "push-pull" chromophores where the 7-position acts as an electron donor and the 3- or 4-positions act as electron acceptors.[1] The interplay between Intramolecular Charge Transfer (ICT) and Twisted Intramolecular Charge Transfer (TICT) states dictates their quantum yield (

Structural Basis of Fluorescence

The coumarin scaffold owes its fluorescence to a

The Push-Pull Mechanism

A strong Electron Donating Group (EDG) at position 7 (e.g.,

-

Ground State (

): Moderate polarity.[1] -

Excited State (

): Highly polarized due to charge transfer from the 7-donor to the carbonyl/3-acceptor.

ICT vs. TICT: The Critical Branch Point

Upon excitation, the molecule enters a planar ICT state. In polar solvents, flexible amine substituents (like in Coumarin 1) can rotate, breaking conjugation and forming a dark TICT state. This is the primary quenching pathway.

Design Rule: To maximize

Figure 1: Jablonski diagram illustrating the competition between the radiative planar ICT state and the non-radiative TICT state. Rigidification blocks the path to S1 (TICT).

Solvatochromism & Environmental Sensitivity

Substituted coumarins exhibit significant solvatochromism, making them excellent environmental probes.[1] The spectral shift is described by the Lippert-Mataga equation :

[1]Where:

-

: Stokes shift (

- : Change in dipole moment (~6–10 D for coumarins)[1]

- : Onsager cavity radius

-

: Orientation polarizability of the solvent (function of dielectric

Comparative Photophysical Data

The table below contrasts a flexible rotor (Coumarin 1) against a rigidized analog (Coumarin 153). Note the drastic drop in QY for Coumarin 1 in polar solvents due to TICT, whereas Coumarin 153 remains highly fluorescent.

| Compound | Structure Type | Solvent | Mechanism | ||||

| Coumarin 1 | Flexible (-NEt2) | Cyclohexane | 350 | 390 | 0.73 | 2.8 | LE/ICT |

| Ethanol | 373 | 450 | 0.50 | 3.1 | ICT/TICT | ||

| Glycerol | 380 | 460 | >0.80 | - | TICT Suppressed (Viscosity) | ||

| Coumarin 153 | Rigid (Julolidine) | Cyclohexane | 390 | 430 | 0.90 | 4.3 | ICT |

| Ethanol | 420 | 530 | 0.55 | 4.0 | ICT | ||

| DMSO | 430 | 550 | 0.85 | 5.6 | ICT |

Data compiled from Jones et al. (1985) and Reynolds & Drexhage (1975).

Experimental Protocol: Relative Quantum Yield ( )

Objective: Determine the

Reagents & Equipment[1]

-

Standard: Quinine Sulfate in 0.1 M

( -

Solvent: Spectroscopic grade (cutoff < 300 nm).[1]

-

Cuvettes: 10 mm quartz (4 clear faces for fluorescence).[1]

The Self-Validating Workflow

This protocol includes checkpoints to prevent common errors like the Inner Filter Effect (IFE).

Figure 2: Workflow for relative quantum yield determination. The absorbance checkpoint (< 0.1 OD) is critical to avoid re-absorption artifacts.

Calculation

Use the following equation:

- : Integrated area under emission curve.[1][6]

- : Absorbance at excitation wavelength.[1][6][7]

- : Refractive index of the solvent.[3][4][5]

-

Note: If using different solvents for sample and standard, the refractive index correction term (

) is mandatory.

Applications in Drug Discovery

Prodrug Activation Sensing

Coumarins are widely used as "caged" fluorophores.[1]

-

Mechanism: The 7-hydroxyl group is capped with an enzyme-labile moiety (e.g., an ester or glycoside).[1]

-

State: Capped state = Electron Withdrawing (low fluorescence/blue shift).[1]

-

Activation: Enzyme cleavage restores the 7-OH electron donor

Restoration of "Push-Pull" system

Cellular Viscosity Probes

Flexible coumarins (like Coumarin 1 analogs) act as molecular rotors.[1]

-

Logic: In low viscosity (cytoplasm), TICT rotation is fast

Fluorescence is quenched.[1] -

Logic: In high viscosity (membranes/nucleus), TICT is hindered

Fluorescence increases.[1] -

Use Case: Tracking membrane fluidity changes during apoptosis.

References

-

Jones, G., Jackson, W. R., Choi, C., & Bergmark, W. R. (1985).[1][7] Solvent effects on emission yield and lifetime for coumarin laser dyes. Requirements for a rotatory decay mechanism. The Journal of Physical Chemistry, 89(2), 294–300. Link[1]

-

Reynolds, G. A., & Drexhage, K. H. (1975).[1] New coumarin dyes with rigidized structure for flashlamp-pumped dye lasers.[1][7] Optics Communications, 13(3), 222–225.[1] Link

-

Lakowicz, J. R. (2006).[1] Principles of Fluorescence Spectroscopy (3rd ed.). Springer.[1] (Chapter 6: Solvent and Environmental Effects).[1] Link

-

Brouwer, A. M. (2011).[1] Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry, 83(12), 2213–2228.[1] Link

-

Nad, S., & Pal, H. (2003).[1] Photophysical Properties of Coumarin-153 in Polymer Solutions. The Journal of Physical Chemistry A, 107(4), 501–507. Link[1]

Sources

Methodological & Application

Application Note: Fluorescent Derivatization of Amino Acids with 7-Alkoxycoumarin-3-Carboxylic Acid Derivatives

This Application Note and Protocol guide addresses the derivatization of amino acids using 7-alkoxycoumarin-3-carboxylic acid derivatives .

Critical Scientific Clarification: 7-Ethoxycoumarin vs. Activated Reagents

Before proceeding, it is vital to distinguish between the metabolic probe and the derivatization reagent :

-

7-Ethoxycoumarin (7-EC): A chemically inert ether used primarily as a substrate to measure Cytochrome P450 (CYP1A1/2) O-deethylation activity. It cannot directly react with amino acids.

-

Activated Coumarin-3-Carboxylates: To label amino acids, the coumarin core must possess a reactive group (e.g., succinimidyl ester or carbonyl chloride) at the 3-position. The most commercially prevalent analog is 7-Methoxycoumarin-3-carboxylic acid succinimidyl ester (Mca-SE) .

This protocol is designed for the 7-Methoxy/Ethoxy-coumarin-3-carboxylic acid succinimidyl ester class of reagents, which provides high-sensitivity fluorescent labeling for HPLC and Capillary Electrophoresis (CE).

Introduction

Amino acids lack intrinsic fluorophores (except tryptophan, tyrosine, and phenylalanine, which have low quantum yields). To achieve femtomole-level sensitivity in biological samples, they must be derivatized with a high-quantum-yield fluorophore.

Coumarin-based reagents, specifically 7-methoxycoumarin-3-carboxylic acid succinimidyl ester (Mca-SE) , offer distinct advantages over traditional reagents like OPA or FMOC:

-

Stability: The resulting amide bond is hydrolytically stable, unlike the isoindole formed by OPA.

-

Stokes Shift: Large Stokes shift (~60–80 nm) reduces background interference from excitation light.

-

Blue Fluorescence: Emission maxima (~400–450 nm) avoid interference from biological autofluorescence (often green/red).

Chemical Mechanism

The derivatization relies on the nucleophilic attack of the amino acid's primary amine (

Reaction Scheme

Experimental Protocol

Materials & Reagents

| Reagent | Specification | Role |

| Labeling Reagent | 7-Methoxycoumarin-3-carboxylic acid succinimidyl ester (Mca-SE) | Fluorophore (User may substitute 7-Ethoxy analog if custom synthesized) |

| Solvent | Anhydrous DMSO or Acetone | Reagent solubilization |

| Buffer | 200 mM Borate Buffer, pH 9.0 | Reaction medium (maintains unprotonated amine) |

| Quencher | 100 mM Glycine or Hydroxylamine | Scavenges excess reagent |

| Mobile Phase A | 20 mM Sodium Acetate, pH 6.0 | HPLC Eluent A |

| Mobile Phase B | Acetonitrile (HPLC Grade) | HPLC Eluent B |

Reagent Preparation

-

Stock Solution (10 mM): Dissolve 3.2 mg of Mca-SE (MW ~317.25 g/mol ) in 1.0 mL of anhydrous DMSO.

-

Note: Protect from light.[1] Stable for 1 month at -20°C if kept dry.

-

-

Borate Buffer (200 mM, pH 9.0): Dissolve boric acid in water and adjust pH with NaOH. Filter through a 0.22 µm membrane.

Derivatization Workflow

The following steps must be performed in low-light conditions to prevent photobleaching.

-

Sample Aliquot: Transfer 10 µL of amino acid standard or biological sample (protein hydrolysate) into a 1.5 mL amber microcentrifuge tube.

-

Buffering: Add 70 µL of Borate Buffer (pH 9.0). Vortex briefly.

-

Reagent Addition: Add 20 µL of Mca-SE Stock Solution (10 mM).

-

Molar Ratio: Ensure at least a 5-fold molar excess of reagent over total amines.

-

-

Incubation: Vortex and incubate at room temperature (25°C) for 10 minutes .

-

Optimization: Heating to 50°C for 5 minutes may improve yields for sterically hindered amino acids (e.g., Valine, Isoleucine).

-

-

Quenching (Optional): Add 10 µL of 100 mM Glycine to react with excess NHS-ester. Incubate for 2 minutes.

-

Dilution: Dilute the reaction mixture 1:10 with Mobile Phase A prior to injection to match the initial mobile phase strength.

HPLC Separation Parameters

-

Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 3.5 µm).

-

Flow Rate: 1.0 mL/min.

-

Temperature: 40°C.

-

Detection: Fluorescence (

).

Gradient Profile:

| Time (min) | % Mobile Phase A (Acetate) | % Mobile Phase B (ACN) |

|---|---|---|

| 0.0 | 90 | 10 |

| 15.0 | 60 | 40 |

| 20.0 | 10 | 90 |

| 22.0 | 90 | 10 |

| 25.0 | 90 | 10 |

Visualizations

Derivatization Logic Flow

The following diagram illustrates the critical decision points and chemical logic of the protocol.

Caption: Logical workflow for the conjugation of 7-alkoxycoumarin-NHS ester to amino acids.

Spectroscopic Properties

| Property | Value | Notes |

| Excitation Max ( | 385–395 nm | Compatible with UV lasers (405 nm) or Xenon lamps. |

| Emission Max ( | 440–450 nm | Strong blue fluorescence. |

| Stokes Shift | ~60 nm | Excellent separation of excitation/emission signals. |

| Quantum Yield | 0.6 – 0.8 | High brightness in aqueous/organic mixtures. |

Method Validation & Troubleshooting

Self-Validating Controls

To ensure scientific integrity (Trustworthiness), include these controls in every run:

-

Reagent Blank: Incubate Buffer + Reagent (No AA). Inject to identify peaks from hydrolyzed reagent (Coumarin-3-carboxylic acid) and NHS byproducts.

-

Standard Spike: Spike a known concentration of L-Norvaline (internal standard) into the sample before derivatization to correct for pipetting errors and reaction efficiency.

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Low Peak Areas | pH < 8.0 | Check Buffer pH. Amines must be unprotonated to react. |

| Precipitation | High Reagent Conc. | Mca-SE is hydrophobic. Ensure organic solvent (ACN/DMSO) in final mix is >20%. |

| Extra Peaks | Hydrolysis | Reagent hydrolyzed by water. Use fresh anhydrous DMSO for stock. |

| Tailing Peaks | Silanol Interactions | Add 5 mM TEA to mobile phase or use end-capped C18 columns. |

References

-

AAT Bioquest. 7-Methoxycoumarin-3-carboxylic acid, succinimidyl ester Protocol.Link

-

Sigma-Aldrich. 7-(Diethylamino)coumarin-3-carboxylic acid N-succinimidyl ester Product Sheet.Link

-

Theil, F. et al. (2010). Synthesis of the fluorescent amino acid rac-(7-hydroxycoumarin-4-yl)ethylglycine.[2] Beilstein J. Org. Chem. Link

-

Thermo Fisher Scientific. Coumarin-6-sulfonyl chloride as a derivatizing agent.Link

Sources

Application Notes & Protocols: Leveraging 7-Ethoxy-2-oxo-2H-chromene-3-carboxylic Acid for High-Sensitivity Enzyme Assays

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the application of 7-Ethoxy-2-oxo-2H-chromene-3-carboxylic acid as a fluorogenic substrate in enzyme assays. The protocols and insights herein are designed to ensure technical accuracy, experimental robustness, and data integrity.

Foundational Principles: The Mechanism of Fluorogenic Activation

7-Ethoxy-2-oxo-2H-chromene-3-carboxylic acid is a member of the coumarin family, a class of compounds widely recognized for their fluorescent properties.[1] In its native ethoxy-ester form, the molecule is essentially non-fluorescent, or "profluorogenic." Its utility in enzyme assays stems from a specific enzymatic cleavage event that liberates a highly fluorescent product.

The primary application for this substrate is in the measurement of O-dealkylation activity, particularly by xenobiotic-metabolizing enzymes such as the Cytochrome P450 (CYP) superfamily.[1][2] The enzymatic reaction cleaves the ether bond at the 7-position, converting the substrate into its hydroxylated counterpart, 7-Hydroxy-2-oxo-2H-chromene-3-carboxylic acid (7-OHCCA).[3] This product is intensely fluorescent, with a distinct excitation and emission profile, allowing for real-time, quantitative monitoring of enzyme activity.[] The rate of increase in fluorescence is directly proportional to the rate of the enzymatic reaction.

Caption: Enzymatic conversion of the non-fluorescent substrate to a fluorescent product.

Core Applications in Research & Development

The sensitivity and real-time nature of this assay make it a powerful tool for several key applications:

-

Enzyme Kinetics Characterization: The continuous nature of the assay is ideal for determining fundamental enzyme kinetic parameters, such as the Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ).[5] This is critical for understanding an enzyme's substrate affinity and catalytic efficiency.

-

High-Throughput Screening (HTS) for Modulators: In drug discovery, this assay can be readily adapted to a microplate format for screening large compound libraries to identify potential enzyme inhibitors or activators. Its high sensitivity allows for miniaturization, conserving both reagents and test compounds.[1]

-

Metabolic Stability & Drug-Drug Interaction Studies: By using human liver microsomes or recombinant CYP enzymes, researchers can assess the metabolic fate of new chemical entities and predict potential drug-drug interactions mediated by CYP inhibition or induction. Coumarin-based substrates are traditionally used to measure the oxidative activities of CYP enzymes.[1][2]

Key Assay Parameters & Optical Properties

The successful implementation of this assay hinges on understanding the spectral properties of the reaction product and optimizing the assay conditions accordingly.

| Parameter | Recommended Value / Property | Rationale & Expert Insight |

| Substrate | 7-Ethoxy-2-oxo-2H-chromene-3-carboxylic acid | The ethoxy group is readily cleaved by various O-dealkylating enzymes. The carboxylic acid moiety enhances solubility in aqueous buffers compared to simpler coumarins. |

| Fluorescent Product | 7-Hydroxy-2-oxo-2H-chromene-3-carboxylic acid | The hydroxyl group is a powerful electron-donating group that significantly increases the quantum yield of the coumarin core. |

| Excitation Wavelength (λex) | ~350-390 nm | The optimal excitation is pH-dependent. A common starting point is ~386 nm in a slightly alkaline buffer (pH 9.0).[3] Always confirm the optimal wavelength with your specific buffer system and instrument. |

| Emission Wavelength (λem) | ~440-450 nm | The emission peak is typically in the blue region of the spectrum.[3][6] This provides a large Stokes shift, minimizing signal overlap and background noise. |

| Typical Substrate Conc. | 1-100 µM | The final concentration should be determined empirically and is ideally close to the Kₘ of the enzyme for linear kinetics. Concentrations that are too high can lead to substrate inhibition or inner filter effects. |

| Solvent for Stock | DMSO or Ethanol | The substrate is poorly soluble in purely aqueous solutions. Prepare a high-concentration stock (e.g., 10-50 mM) in an organic solvent and dilute it into the final assay buffer. Ensure the final solvent concentration is low (<1%) to avoid enzyme denaturation. |

Experimental Protocols: A Self-Validating System

The following protocols are designed as a robust framework. The trustworthiness of your data relies on the inclusion of proper controls, which are integrated into the workflow.

Protocol 1: General Enzyme Activity Assay (96-Well Plate Format)

This protocol provides a method for measuring the kinetic activity of an enzyme, such as a recombinant Cytochrome P450.

A. Reagent Preparation (The Foundation of Reliability)

-

Assay Buffer: Prepare a suitable buffer. For CYP enzymes, a common choice is 100 mM potassium phosphate buffer, pH 7.4. Keep chilled on ice.

-

Substrate Stock (10 mM): Accurately weigh and dissolve 7-Ethoxy-2-oxo-2H-chromene-3-carboxylic acid in 100% DMSO to a final concentration of 10 mM. Store in small aliquots at -20°C, protected from light.

-

Enzyme Solution: Dilute the enzyme (e.g., recombinant CYP, liver microsomes) to the desired working concentration in the chilled Assay Buffer immediately before use. The optimal concentration must be determined empirically to ensure the reaction rate is linear over the desired time course.

-

Cofactor Solution (for CYPs): Prepare an NADPH-regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in Assay Buffer. This provides a sustained source of NADPH required for CYP activity.

-

Standard (7-OHCCA Stock, 1 mM): Prepare a 1 mM stock solution of the fluorescent product, 7-Hydroxy-2-oxo-2H-chromene-3-carboxylic acid, in DMSO. This is critical for converting relative fluorescence units (RFU) into absolute product concentration (moles).

B. Experimental Workflow

Caption: A validated workflow for kinetic enzyme analysis using a fluorogenic substrate.

C. Step-by-Step Assay Procedure

-

Standard Curve: In a fresh 96-well plate (black, clear bottom is preferred), prepare a serial dilution of your 1 mM 7-OHCCA standard stock in Assay Buffer to generate a curve (e.g., from 0 µM to 10 µM). This plate will be read at the end to generate the standard curve.

-

Reaction Plate Setup: In a separate 96-well plate, set up your reactions. For each condition, include triplicate wells.

-

Test Wells: Add 50 µL of Assay Buffer, 20 µL of Enzyme Solution, and 10 µL of Cofactor Solution.

-

No-Enzyme Control: Add 70 µL of Assay Buffer and 10 µL of Cofactor Solution. Causality: This control is essential to measure the rate of non-enzymatic substrate hydrolysis, which must be subtracted from the test wells.

-

No-Cofactor Control: Add 60 µL of Assay Buffer and 20 µL of Enzyme Solution. Causality: For cofactor-dependent enzymes like CYPs, this control validates that the observed activity is dependent on the cofactor.

-

-

Pre-incubation: Place the reaction plate in a fluorescence microplate reader pre-heated to 37°C for 5 minutes. This ensures all components are at the reaction temperature.

-

Reaction Initiation: Initiate the reaction by adding 20 µL of a pre-warmed working solution of the 7-Ethoxy-2-oxo-2H-chromene-3-carboxylic acid substrate to all wells simultaneously, ideally using a multi-channel pipette. The final volume should be 100 µL.

-

Kinetic Measurement: Immediately begin reading the fluorescence intensity (e.g., λex = 380 nm, λem = 450 nm) every 60 seconds for 30-60 minutes. Ensure the initial phase of the reaction is linear.

D. Data Analysis and Interpretation

-

Standard Curve: Plot the fluorescence intensity (RFU) from your standard curve plate against the known concentration of 7-OHCCA (µM). Perform a linear regression to obtain the slope (RFU/µM).

-

Calculate Reaction Rates: For each kinetic trace in your reaction plate, determine the initial linear rate of fluorescence increase (slope, in RFU/min).

-

Subtract Background: Subtract the rate from the "No-Enzyme Control" from the rates of all "Test Wells."

-

Quantify Activity: Convert the background-subtracted rate from RFU/min to µmol/min using the slope from the standard curve.

-

Enzyme Activity (µmol/min/mg) = [(Rate in RFU/min) / (Slope of Standard Curve in RFU/µM)] / (mg of protein per well)

-

References

- IUPAC. (2019). Synthesis and crystal structure of allyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate.

-

Wiemer, D. F., et al. (2016). Evaluation of a 7-Methoxycoumarin-3-carboxylic Acid Ester Derivative as a Fluorescent, Cell-Cleavable, Phosphonate Protecting Group. ChemBioChem, 17(1), 52–55. Available at: [Link]

- Jorgensen, L., et al. (2020). 7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor. ACS Medicinal Chemistry Letters, 11(10), 1957–1963.

- Angeli, A., et al. (2023). 2H-chromene and 7H-furo-chromene derivatives selectively inhibit tumour associated human carbonic anhydrases. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2253818.

-

ResearchGate. (n.d.). Scheme 1. Synthesis of 2-oxo-2H-chromene-3-carboxylic acid.... Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis of Monofluorinated 7-Hydroxycoumarin-3-Carboxamides as Cell-Permeable Fluorescent Molecular Probes. Retrieved from [Link]

-

PubChem. (n.d.). 7-hydroxy-2-oxo-2H-chromene-3-carboxamide. Retrieved from [Link]

-

Oinonen, P., & Raunio, H. (2020). Coumarin-Based Profluorescent and Fluorescent Substrates for Determining Xenobiotic-Metabolizing Enzyme Activities In Vitro. Molecules, 25(13), 3058. Available at: [Link]

- Chvanova, Z., et al. (2021). Substrate Selectivity of Coumarin Derivatives by Human CYP1 Enzymes: In Vitro Enzyme Kinetics and In Silico Modeling. ACS Omega, 6(17), 11494–11505.

-

ResearchGate. (2020). Coumarin-Based Profluorescent and Fluorescent Substrates for Determining Xenobiotic-Metabolizing Enzyme Activities In Vitro. Retrieved from [Link]

- New Journal of Chemistry. (2018). Peptides N-Connected to Hydroxycoumarin and cinnamic acid derivatives: Synthesis and Fluorescence Spectroscopic, Antioxidant and Antimicrobial properties. New J. Chem., 42, 8831-8842.

- ACS Publications. (2024). Synthesis of Monofluorinated 7-Hydroxycoumarin-3-Carboxamides as Cell-Permeable Fluorescent Molecular Probes. ACS Medicinal Chemistry Letters.

- Royal Society of Chemistry. (2017).

-

ResearchGate. (2021). Substrate Selectivity of Coumarin Derivatives by Human CYP1 Enzymes: In Vitro Enzyme Kinetics and In Silico Modeling. Retrieved from [Link]

-

ResearchGate. (n.d.). Interaction of 7-hydroxy-2-imino-2H-chromene-3-carboxylic acid.... Retrieved from [Link]

-

Chvanova, Z., et al. (2021). Substrate Selectivity of Coumarin Derivatives by Human CYP1 Enzymes: In Vitro Enzyme Kinetics and In Silico Modeling. ACS Omega, 6(17), 11494–11505. Available at: [Link]

-

ResearchGate. (2016). Ethyl-8-ethoxy-2-oxo-2H-chromene-3-carboxylate: Synthesis, characterization, crystal and molecular structure and Hirshfeld surface analysis. Retrieved from [Link]

- PubMed. (2009). Synthesis of 6-hydroxy-7-methoxy-4-oxo-4H-chromene-2-carboxylic acid N-alkyl amides and their antioxidant activity. Bioorganic & Medicinal Chemistry Letters, 19(15), 4123-4126.

Sources

- 1. Coumarin-Based Profluorescent and Fluorescent Substrates for Determining Xenobiotic-Metabolizing Enzyme Activities In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 7-羟基香豆素-3-羧酸 suitable for fluorescence, ≥98.0% (capillary electrophoresis) | Sigma-Aldrich [sigmaaldrich.cn]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Spectrum [7-Hydroxycoumarin-3-carboxylic acid] | AAT Bioquest [aatbio.com]

Application Note: High-Sensitivity Fluorometric Assay for Cytochrome P450 Activity Using 7-Ethoxycoumarin

Abstract & Introduction

The assessment of Cytochrome P450 (CYP) activity is a cornerstone of preclinical drug development, toxicology, and xenobiotic metabolism studies. While modern LC-MS/MS methods offer high specificity, they often lack the throughput required for primary screening.

7-Ethoxycoumarin (7-EC) serves as a robust, fluorogenic probe substrate for measuring 7-Ethoxycoumarin O-deethylase (ECOD) activity. Historically used to monitor CYP1A1 and CYP1A2 induction, it is also metabolized by CYP2B and CYP2E1 subfamilies.

This guide details a high-precision protocol for the 7-EC assay. Unlike radiolabeled assays, this method relies on a critical "pH-switch" mechanism : the metabolic product, 7-hydroxycoumarin (7-HC), is weakly fluorescent at physiological pH but highly fluorescent under alkaline conditions. Mastering this pH transition is the key to assay sensitivity.

Principle of Assay: The "pH-Switch" Mechanism

The core of this assay is the O-deethylation of the non-fluorescent substrate (7-EC) to the fluorescent product (7-HC).

The Expert Insight:

Novice researchers often attempt to read fluorescence directly at pH 7.4. This results in poor sensitivity because 7-HC has a pK

Mechanistic Pathway

Figure 1: The reaction proceeds at pH 7.4, but signal detection requires a pH shift to deprotonate 7-HC.

Materials & Reagents

Critical Reagents

| Component | Specification | Storage |

| Substrate | 7-Ethoxycoumarin (7-EC) | -20°C, Dark |

| Standard | 7-Hydroxycoumarin (7-HC / Umbelliferone) | -20°C, Dark |

| Cofactor | NADPH (or Regenerating System: G6P, G6PDH, NADP+) | -20°C (Fresh) |

| Enzyme Source | Liver Microsomes (Human/Rat) or Recombinant CYPs | -80°C |

| Stop Solution | 10% Trichloroacetic Acid (TCA) OR Acetonitrile | 4°C |

| Alkaline Buffer | 1.6 M Glycine-NaOH, pH 10.3 | RT |

Buffer Preparation

-

Incubation Buffer: 100 mM Potassium Phosphate (KPi) or Tris-HCl, pH 7.4.

-

Substrate Stock: Dissolve 7-EC in DMSO to 20 mM. Note: Final DMSO concentration in the assay must be <0.5% to avoid CYP inhibition.

Experimental Protocol

Preparation of Standards (Self-Validation Step)

Crucial Step: You must prepare the standard curve in the presence of the biological matrix (inactivated microsomes) to account for protein binding and quenching effects.

-

Prepare a 1 mM stock of 7-HC in Methanol.

-

Dilute serially in Incubation Buffer to create working standards: 0, 0.1, 0.5, 1.0, 2.5, 5.0 µM.

-

Add the same volume of microsomes and Stop Solution as used in the actual assay.

-

Result: A calibration curve that reflects the true optical environment of your samples.

Enzymatic Assay Workflow

This protocol is scaled for a 96-well plate format for high throughput.

Step 1: Incubation Mix Setup

-

Mix: Combine Buffer, Microsomes (0.5 mg/mL final), and 7-EC Substrate (typically 10-50 µM final).

-

Volume: 100 µL per well.

-

Pre-incubation: 5 minutes at 37°C to equilibrate temperature.

Step 2: Reaction Initiation

-

Start: Add 10 µL of 10 mM NADPH (or regenerating system).

-

Incubate: Shake gently at 37°C for 10–30 minutes. Do not exceed 30 mins to ensure linear kinetics.

Step 3: Termination (The "Clean" Stop)

-

Stop: Add 50 µL of ice-cold 10% TCA (Trichloroacetic acid).

-

Why TCA? It precipitates proteins instantly, preventing light scattering from the microsomes during fluorescence reading.

-

-

Centrifuge: Spin the plate at 3000 x g for 10 minutes to pellet the protein precipitate.

Step 4: Signal Development (The pH Switch)

-

Transfer: Carefully transfer 100 µL of the clear supernatant to a new black-walled 96-well plate.

-

Alkalinize: Add 100 µL of 1.6 M Glycine-NaOH (pH 10.3) .

-

Read: Measure Fluorescence immediately.

Workflow Diagram

Figure 2: Step-by-step workflow ensuring protein removal and optimal pH for detection.

Data Analysis & Interpretation

Optical Settings

| Parameter | Setting | Notes |

| Excitation | 370 nm | Specific to 7-HC anion |

| Emission | 450 - 460 nm | Peak emission of 7-HC anion |

| Gain | Medium/High | Adjust using the 5 µM standard |

Calculation of Specific Activity

Calculate the specific activity (

Where:

-

RFU: Relative Fluorescence Units.

-

Slope: Slope of the 7-HC standard curve (RFU/µM).

-

D: Dilution factor (if applicable).

-

T: Incubation time (minutes).

-

P: Amount of protein in the reaction (mg).

-

Result: Activity in nmol/min/mg protein.

Troubleshooting & Optimization (Expertise)

| Issue | Probable Cause | Corrective Action |

| High Background Fluorescence | Substrate degradation | 7-EC can hydrolyze spontaneously. Use fresh stocks; store in dark/dry. |

| Low Signal | pH < 9.0 | Ensure the Glycine-NaOH buffer is fresh and actually raises the final mix pH > 10. |

| Non-Linear Kinetics | Substrate Depletion | Reduce incubation time or protein concentration. Ensure <10% substrate conversion. |

| Turbidity/Scattering | Incomplete Precipitation | If using TCA, centrifuge longer. If using direct NaOH stop (no spin), switch to TCA method. |

References

-

Greenlee, W. F., & Poland, A. (1978). An improved assay of 7-ethoxycoumarin O-deethylase activity: induction of hepatic enzyme activity in C57BL/6J and DBA/2J mice by phenobarbital, 3-methylcholanthrene and 2,3,7,8-tetrachlorodibenzo-p-dioxin. Journal of Pharmacology and Experimental Therapeutics, 205(3), 596-605.

-

Waxman, D. J., & Chang, T. K. (2006). Spectrofluorometric analysis of CYP-catalyzed drug metabolism. Methods in Molecular Biology, 320, 153-160.

-

Aitio, A. (1978). A simple and sensitive assay of 7-ethoxycoumarin deethylation. Analytical Biochemistry, 85(2), 488-491.

-

Renwick, A. B., et al. (2000). Metabolism of 7-ethoxycoumarin by human cytochrome P450 isoforms. Xenobiotica, 30(10), 955-969.

Application Note: A Comprehensive Guide to the Use of 7-Ethoxy-2-oxo-2H-chromene-3-carboxylic Acid as a Fluorogenic Substrate for Cytochrome P450 Activity Assays

Abstract & Introduction

Coumarin derivatives are a cornerstone of modern biochemical assays, prized for their unique photophysical properties that allow for the development of sensitive, continuous, and high-throughput compatible assays. This guide focuses on 7-ethoxy-2-oxo-2H-chromene-3-carboxylic acid (ECCA) , a fluorogenic substrate designed for the specific measurement of O-dealkylation activity. The primary application of ECCA is in the characterization of Cytochrome P450 (CYP) enzymes, a superfamily of heme-containing monooxygenases critical to drug metabolism and xenobiotic detoxification.[1][2][3]

The enzymatic conversion of the non-fluorescent ECCA to its highly fluorescent metabolite, 7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid (HCCA), provides a direct and robust measure of enzyme activity. This application note provides a deep dive into the underlying principles, detailed protocols for use with liver microsomes and recombinant enzymes, and expert insights into data analysis and troubleshooting. It is intended for researchers in drug discovery, toxicology, and enzymology seeking a reliable method for assessing CYP activity.

Principle of the Assay: From Latent Signal to Robust Fluorescence

The utility of ECCA as a biosensor is rooted in a classic enzymatic reaction: O-deethylation. In its native state, the ethoxy group at the 7-position of the coumarin ring renders the molecule largely non-fluorescent. Upon interaction with a suitable enzyme, such as a Cytochrome P450, the ethoxy group is cleaved. This metabolic conversion yields the product HCCA, which possesses a deprotonated hydroxyl group that extends the π-conjugated system of the coumarin core, resulting in a dramatic increase in fluorescence intensity.

The reaction is catalyzed by various CYP isoforms, most notably those in the CYP1, CYP2, and CYP3 families, making it a valuable tool for studying their activity.[1] While much of the foundational literature focuses on the analogous substrate 7-ethoxycoumarin, the principles of enzymatic O-deethylation and subsequent fluorescence are directly applicable to ECCA.[1][4] The addition of the 3-carboxylic acid group primarily modifies the substrate's solubility and may influence its binding affinity within the enzyme's active site.

Caption: Workflow of the ECCA-based enzymatic assay.

Spectral Properties

The success of this assay hinges on the significant spectral shift between the substrate and the product. While ECCA is minimally fluorescent, the HCCA product exhibits strong fluorescence that can be readily detected. The exact excitation and emission maxima should be determined empirically for the specific buffer system used, but values for analogous 7-hydroxycoumarin compounds provide an excellent starting point.

| Compound | Common Name | Role | Approx. Excitation (nm) | Approx. Emission (nm) |

| 7-Ethoxy-2-oxo-2H-chromene-3-carboxylic acid | ECCA | Substrate | ~330 | Weak |

| 7-Hydroxy-2-oxo-2H-chromene-3-carboxylic acid | HCCA | Product | ~370-407 | ~450-472 |

| Note: Spectral data are estimated based on related coumarin compounds.[1][5] Optimal wavelengths should be confirmed experimentally. |

Key Applications & Methodologies

ECCA is a versatile substrate applicable to various stages of research and development.

-

High-Throughput Screening (HTS) of CYP Inhibitors: The assay's simplicity and robust signal make it ideal for screening large compound libraries to identify potential drug-drug interactions early in the discovery pipeline.

-

Enzyme Kinetics: Allows for the determination of key kinetic parameters, such as Michaelis-Menten constant (Km) and maximum velocity (Vmax), for specific CYP isoforms.

-

Metabolic Profiling: Can be used to assess the metabolic capability of different biological preparations, including liver microsomes, S9 fractions, and primary hepatocytes.[2][4]

Protocol 1: General Assay for CYP Activity in Human Liver Microsomes (HLM)

This protocol provides a self-validating framework for measuring ECCA O-deethylation in a standard laboratory setting.

Required Materials

-

Substrate: 7-Ethoxy-2-oxo-2H-chromene-3-carboxylic acid (ECCA)

-

Standard: 7-Hydroxy-2-oxo-2H-chromene-3-carboxylic acid (HCCA)

-

Enzyme Source: Pooled Human Liver Microsomes (HLM)

-

Cofactor: NADPH Regenerating System (e.g., solutions of NADP+, glucose-6-phosphate, and G6P dehydrogenase)

-

Buffer: 100 mM Potassium Phosphate Buffer, pH 7.4

-

Solvent: Dimethyl sulfoxide (DMSO), HPLC grade

-

Stopping Solution: 80:20 Acetonitrile:Tris-Base (0.5 M)

-

Hardware: Fluorescence microplate reader, 37°C incubator, black 96-well microplates (opaque walls, clear bottom).

Reagent Preparation

-

ECCA Stock Solution (10 mM): Dissolve the required amount of ECCA in DMSO. The carboxylic acid moiety should improve aqueous solubility compared to 7-ethoxycoumarin, but a DMSO stock is recommended for stability and concentration accuracy.[6]

-

HCCA Standard Stock (1 mM): Dissolve HCCA in DMSO. This will be used to generate a standard curve for signal quantification.

-

Microsome Suspension (1 mg/mL): On ice, dilute the HLM stock to 1 mg/mL in cold 100 mM potassium phosphate buffer.

-

NADPH System: Prepare according to the manufacturer's instructions immediately before use.

Experimental Workflow

Caption: Step-by-step experimental workflow diagram.

Detailed Steps

-

Standard Curve: Prepare serial dilutions of the HCCA stock in the assay buffer ranging from 0 to 10 µM. Add 200 µL of each concentration to wells of the 96-well plate. This is critical for converting arbitrary fluorescence units to a molar amount.

-

Assay Plate Setup: In separate wells, set up the following reactions (final volume 200 µL):

-

Test Wells: 170 µL Buffer + 10 µL HLM suspension (0.05 mg/mL final).

-

Negative Control 1 (No Enzyme): 180 µL Buffer.

-

Negative Control 2 (No NADPH): 170 µL Buffer + 10 µL HLM.

-

-

Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes to bring all components to temperature.

-

Substrate Addition: Add 10 µL of a 20x working solution of ECCA to all wells (except the "no substrate" control, if included). The final ECCA concentration should be near the Km if known, or 10-50 µM for initial characterization.

-

Initiate Reaction: Add 10 µL of the 20x NADPH regenerating system to the "Test Wells". For "No NADPH" controls, add 10 µL of buffer.

-

Incubation: Incubate at 37°C for 10-20 minutes. The time should be within the linear range of the reaction, which must be determined during assay development.

-

Termination: Stop the reaction by adding 50 µL of the cold acetonitrile/Tris stopping solution. This denatures the enzyme and ensures the pH is alkaline, maximizing the fluorescence of the HCCA product.

-

Fluorescence Measurement: Read the plate on a fluorescence reader using the pre-determined optimal excitation and emission wavelengths (e.g., Ex: 390 nm, Em: 460 nm).

Data Analysis and Interpretation

-

Standard Curve: Plot the Relative Fluorescence Units (RFU) from the HCCA standard wells against their known concentrations. Perform a linear regression to obtain the slope (RFU/pmol) and intercept.

-

Background Subtraction: Subtract the average RFU from the "No Enzyme" control wells from all test wells.

-

Quantify Product Formation: Use the slope from the standard curve to convert the background-subtracted RFU of your test wells into the amount of HCCA produced (in pmol).

-

pmol HCCA = (RFU_sample - RFU_intercept) / Slope

-

-

Calculate Specific Activity: Normalize the amount of product formed to the incubation time and the amount of microsomal protein used.

-

Specific Activity (pmol/min/mg) = (pmol HCCA) / (Incubation Time_min * mg Protein_well)

-

| Parameter | Description | Example Calculation |

| RFUsample | Raw fluorescence of the test well | 15,000 RFU |

| RFUbackground | Average fluorescence of "No Enzyme" control | 500 RFU |

| Net RFU | RFUsample - RFUbackground | 14,500 RFU |

| Standard Curve Slope | From linear regression of HCCA standards | 250 RFU/pmol |

| Product Formed | Net RFU / Slope | 14,500 / 250 = 58 pmol |

| Incubation Time | Duration of the reaction | 15 min |

| Protein per Well | Final amount of HLM protein | 0.01 mg |

| Specific Activity | (Product Formed) / (Time * Protein) | 58 / (15 * 0.01) = 386.7 pmol/min/mg |

Trustworthiness & Field-Proven Insights

-

Causality - The NADPH System: CYP enzymes require a source of reducing equivalents (electrons) to activate molecular oxygen, which is provided by NADPH. A regenerating system is used because it maintains a constant, non-limiting concentration of NADPH throughout the assay, ensuring the observed rate is dependent on the enzyme and substrate, not the cofactor.

-

Self-Validation - Controls are Non-Negotiable:

-

The "No Enzyme" control establishes the background fluorescence and confirms the substrate does not spontaneously hydrolyze.

-

The "No NADPH" control confirms the reaction is cofactor-dependent and not due to other contaminating enzymes in the microsomal preparation.

-

A known inhibitor control (e.g., furafylline for CYP1A2) should be run to validate that the observed activity is from the expected CYP isoform.

-

-

Troubleshooting - Substrate Solubility: While the carboxylic acid group on ECCA aids solubility, high concentrations may still precipitate in aqueous buffers. Visually inspect master mixes. If cloudiness occurs, reduce the final DMSO concentration (while keeping it below 1% to avoid enzyme inhibition) or lower the substrate concentration.

-

Troubleshooting - Inner Filter Effect: At high substrate or product concentrations, the fluorescent signal may be quenched. Always run a full HCCA standard curve to ensure your experimental signal falls within the linear range. If activity is too high, reduce the protein concentration or incubation time.

References

-

Buters, J. T., Schiller, C. D., & Chou, R. C. (1998). Use of 7-ethoxycoumarin to monitor multiple enzymes in the human CYP1, CYP2, and CYP3 families. PubMed. Available at: [Link]

-

Yamazaki, H., Inoue, K., Mimura, M., et al. (1996). 7-Ethoxycoumarin O-deethylation catalyzed by cytochromes P450 1A2 and 2E1 in human liver microsomes. Biochemical Pharmacology, 51(3), 313-319. Available at: [Link]

-

Chemsrc. (2025). 7-Methoxy-2-oxo-2H-chromene-3-carboxylic acid. Chemsrc. Available at: [Link]

-

Boobis, A. R., Whyte, A. G., & Brodie, M. J. (1981). 7-Ethoxycoumarin deethylase activity as a convenient measure of liver drug metabolizing enzymes: regulation in cultured rat hepatocytes. PubMed. Available at: [Link]

-

Molecules. (2018). Peptides N-Connected to Hydroxycoumarin and cinnamic acid derivatives: Synthesis and Fluorescence Spectroscopic, Antioxidant and. MDPI. Available at: [Link]

-

IUCrData. (2019). Synthesis and crystal structure of allyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate. IUCrData. Available at: [Link]

-

Royal Society of Chemistry. (2017). Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide. Royal Society of Chemistry. Available at: [Link]

-

Molecules. (2018). Synthesis and In Silico Evaluation 7-Hydroxycoumarin-4-Acetic Acid as Possible Cytochromes P450 Substrate. MDPI. Available at: [Link]

-

PubChem. (n.d.). 7-hydroxy-2-oxo-2H-chromene-3-carboxamide. PubChem. Available at: [Link]

Sources

- 1. Use of 7-ethoxycoumarin to monitor multiple enzymes in the human CYP1, CYP2, and CYP3 families - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 7-Ethoxycoumarin deethylase activity as a convenient measure of liver drug metabolizing enzymes: regulation in cultured rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. 7-Ethoxycoumarin O-deethylation catalyzed by cytochromes P450 1A2 and 2E1 in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

synthesis of 7-ethoxycoumarin esters for cellular delivery

Application Note: Synthesis and Cellular Delivery of 7-Ethoxycoumarin-3-Carboxylate Esters

Executive Summary & Scientific Rationale

This guide details the synthesis and application of 7-ethoxycoumarin-3-carboxylic acid esters , a class of fluorogenic probes designed for cellular delivery and metabolic profiling. While 7-ethoxycoumarin (7-EC) is a classic substrate for Cytochrome P450 (CYP1A1/1A2) O-deethylation, its passive diffusion and retention in cells can be suboptimal for high-throughput imaging.

By functionalizing the 3-position with an ester moiety, we achieve two critical physiological objectives:

-

Enhanced Permeability: The esterification masks the polarity of the carboxylate, facilitating rapid transport across the lipid bilayer via passive diffusion.

-

Intracellular Trapping (The "Trojan Horse" Strategy): Once cytosolic, ubiquitous intracellular esterases hydrolyze the ester to the free carboxylic acid. At physiological pH (7.4), this acid is deprotonated (anionic), preventing efflux and concentrating the probe within the cell.

-

Metabolic Activation: The trapped 7-ethoxycoumarin core serves as a latent fluorophore. Subsequent O-deethylation by CYP450 enzymes releases the highly fluorescent 7-hydroxycoumarin-3-carboxylate (blue emission,

nm).

This protocol provides a robust, self-validating synthetic route starting from commercially available precursors, ensuring high purity and reproducibility.

Synthetic Pathway & Mechanism

The synthesis follows a convergent strategy: constructing the coumarin scaffold via Knoevenagel condensation followed by selective O-alkylation.

Reaction Scheme Visualization

Figure 1: Two-step synthetic route for 7-ethoxycoumarin-3-ethyl ester. The Knoevenagel condensation constructs the ring, followed by selective alkylation of the 7-hydroxyl group.

Detailed Synthetic Protocols

Phase 1: Scaffold Construction (Knoevenagel Condensation)

Objective: Synthesize 7-hydroxycoumarin-3-carboxylic acid ethyl ester.

Reagents:

-

2,4-Dihydroxybenzaldehyde (10 mmol, 1.38 g)

-

Diethyl malonate (10 mmol, 1.60 g)

-

Piperidine (0.5 mL, Catalyst)

-

Glacial Acetic Acid (0.5 mL, Catalyst)

-

Ethanol (Absolute, 20 mL)

Procedure:

-

Setup: Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

-

Mixing: Dissolve 2,4-dihydroxybenzaldehyde and diethyl malonate in ethanol.

-

Catalysis: Add piperidine followed by acetic acid. Note: The solution typically turns yellow due to phenolate formation.

-

Reflux: Heat the mixture to reflux (approx. 78°C) for 3–5 hours. Monitor reaction progress via TLC (Hexane:Ethyl Acetate 1:1). The product spot will be highly fluorescent under UV (365 nm).

-

Workup: Cool the reaction to room temperature. Pour the mixture into ice-cold water (100 mL) containing 1 mL of conc. HCl (to neutralize piperidine and precipitate the phenol).

-

Isolation: Filter the yellow precipitate, wash with cold water (3 x 20 mL), and cold ethanol (1 x 5 mL).

-

Purification: Recrystallize from ethanol.

-

Yield Target: >80%

-

Appearance: Yellow crystalline solid.

-

Phase 2: Functionalization (O-Ethylation)

Objective: Convert the 7-hydroxyl group to the 7-ethoxy ether (P450 substrate motif).

Reagents:

-

7-Hydroxycoumarin-3-carboxylic acid ethyl ester (from Phase 1) (5 mmol, 1.17 g)

-

Ethyl Iodide (EtI) (7.5 mmol, 1.17 g) Caution: Alkylating agent.

-

Potassium Carbonate (K₂CO₃, anhydrous) (10 mmol, 1.38 g)

-

Acetone (Dry, 30 mL) or DMF (for faster rates)

Procedure:

-

Activation: In a 50 mL RBF, suspend the coumarin precursor and K₂CO₃ in dry acetone. Stir at room temperature for 15 minutes to generate the phenoxide anion.

-

Alkylation: Add Ethyl Iodide dropwise.

-

Reflux: Heat to reflux (56°C) for 4–6 hours.

-

Checkpoint: TLC (Hexane:EtOAc 2:1) should show the disappearance of the lower Rf starting material (blue fluorescence) and appearance of a higher Rf product (less fluorescent until hydrolyzed).

-

-

Workup: Filter off the inorganic salts (K₂CO₃/KI) while hot. Evaporate the solvent under reduced pressure.

-

Purification: The residue is often pure enough. If necessary, recrystallize from Ethanol/Water or purify via silica gel flash chromatography (Eluent: 10-20% EtOAc in Hexane).

-

Final Product: 7-Ethoxycoumarin-3-carboxylic acid ethyl ester.

-

Characterization: ¹H NMR (CDCl₃) should show the characteristic quartet (4.1 ppm) and triplet (1.4 ppm) of the O-ethyl group, distinct from the ester ethyl group.

-

Cellular Delivery & Application Protocol

This section describes the "Load-and-Lock" methodology for using the synthesized ester in live-cell imaging.

Mechanism of Action

Figure 2: The "Load-and-Lock" mechanism. The ester permeates the cell, is hydrolyzed to the trapped acid, and subsequently metabolized by P450s to generate fluorescence.

Preparation of Stock Solutions

| Component | Concentration | Solvent | Storage | Stability |

| Stock Solution | 10–50 mM | DMSO (Anhydrous) | -20°C | >6 Months |

| Working Solution | 10–50 µM | PBS or Media | Fresh | Use within 4h |

Live-Cell Loading Protocol

-

Cell Culture: Seed HepG2 (high metabolic activity) or HeLa cells (low background control) in confocal dishes. Grow to 70% confluency.

-

Loading:

-

Wash cells 2x with HBSS (Hank's Balanced Salt Solution) to remove serum esterases.

-

Incubate with 10–50 µM 7-ethoxycoumarin-3-ethyl ester in HBSS for 20–30 minutes at 37°C.

-

-

Trapping Phase:

-

Wash cells 2x with probe-free HBSS.

-

Incubate for an additional 15–30 minutes to allow complete ester hydrolysis (trapping) and P450 metabolism.

-

-

Induction (Optional): Pre-treat cells with 3-methylcholanthrene (3-MC) or Omeprazole 24h prior to induce CYP1A activity for stronger signals.

-

Imaging:

Troubleshooting & Critical Parameters

| Issue | Probable Cause | Corrective Action |

| Low Fluorescence Signal | Low P450 activity or incomplete hydrolysis. | Use HepG2 cells; Induce with 3-MC; Check pH (fluorescence is pH dependent, max at pH > 7). |

| High Background | Probe not washed out; Extracellular hydrolysis. | Ensure thorough washing after loading; Use serum-free media during loading. |

| Precipitation in Media | Conc. too high; DMSO shock. | Dilute stock into buffer slowly with vortexing; Keep DMSO < 0.5%. |

| No "Trapping" | Esterase activity low or efflux high. | Co-incubate with Probenecid (efflux inhibitor) if using anionic trapping strategy. |

References

-

Synthesis of Coumarin Derivatives : Yadav, N., et al. (2020).[3][4] "General procedure for the synthesis of 7-O-alkylumbelliferone." Journal of the Indian Chemical Society.[3] 3[1][2][5][6][7][8][9][10][11]

-

Coumarin-3-Carboxylic Acid Probes : Lavis, L. D., et al. (2011). "Synthesis of Monofluorinated 7-Hydroxycoumarin-3-Carboxamides as Cell-Permeable Fluorescent Molecular Probes." ACS Chemical Biology. 12[6][7][8][9][10][11]

-

Cellular Trapping Strategy : Wiemer, A. J., et al. (2010). "Evaluation of a 7-methoxycoumarin-3-carboxylic acid ester derivative as a fluorescent, cell-cleavable, phosphonate protecting group." Journal of Organic Chemistry. 11[6][7][8][9][10][11]

-

P450 Metabolism of 7-Ethoxycoumarin : Li, A. P., et al. (2012). "In vitro Drug Metabolism Investigation of 7-Ethoxycoumarin in Human, Monkey, Dog and Rat Hepatocytes." Drug Metabolism Letters. 13[3][5][6][7][8][9][10][11]

-

Fluorescence Properties : Santa Cruz Biotechnology. "7-Hydroxycoumarin-3-carboxylic acid ethyl ester Product Data." 14[1][3][6][7][8][9][10][11]

Sources

- 1. Synthesis of Monofluorinated 7-Hydroxycoumarin-3-Carboxamides as Cell-Permeable Fluorescent Molecular Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GB2211500A - 7-Alkoxy-3-cyano-coumarins used as fluorometric assays for enzymes - Google Patents [patents.google.com]

- 3. 7-Ethoxycoumarin synthesis - chemicalbook [chemicalbook.com]

- 4. Synthesis of Coumarin Derivatives: A New Class of Coumarin-Based G Protein-Coupled Receptor Activators and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. In vitro to in vivo extrapolation to derive a metabolism factor for estimating the aggregate exposure to salicylic acid after dermal exposure of its esters - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]